Product packaging for 7-Iodo-4-methyl-2,3-dihydroinden-1-one(Cat. No.:)

7-Iodo-4-methyl-2,3-dihydroinden-1-one

Cat. No.: B15064853
M. Wt: 272.08 g/mol
InChI Key: QWTZCWUDQIXXKO-UHFFFAOYSA-N
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Description

7-Iodo-4-methyl-2,3-dihydroinden-1-one is a halogenated indanone derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features a ketone group on a fused bicyclic system, with an iodine atom at the 7-position and a methyl group at the 4-position. The iodine substituent makes it a particularly valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the efficient introduction of diverse carbon chains and aromatic systems to the indanone core . This reactivity is crucial for constructing complex molecular architectures and exploring structure-activity relationships in medicinal chemistry. The scaffold is of significant interest in the synthesis of pharmacologically active compounds and novel organic materials. This product is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9IO B15064853 7-Iodo-4-methyl-2,3-dihydroinden-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9IO

Molecular Weight

272.08 g/mol

IUPAC Name

7-iodo-4-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9IO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3

InChI Key

QWTZCWUDQIXXKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)I

Origin of Product

United States

Chemical Reactivity and Transformations of 7 Iodo 4 Methyl 2,3 Dihydroinden 1 One and Its Analogues

Transformations Involving the Iodine Moiety

The carbon-iodine bond in 7-iodo-4-methyl-2,3-dihydroinden-1-one is a key site for synthetic modifications, primarily through cross-coupling reactions and nucleophilic substitutions.

Carbon-Iodine Bond Functionalization via Cross-Coupling Reactions

The presence of the iodo group on the aromatic ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For iodo-substituted indanone derivatives, this provides a direct route to introduce alkynyl functionalities.

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling pairs an organoboron compound with an organohalide. nih.gov This method is highly effective for creating new carbon-carbon bonds and is often favored due to the stability and low toxicity of the boronic acid reagents. nih.gov For instance, the reaction can be used to introduce aryl or vinyl groups at the 7-position of the indanone core.

Stille Coupling: The Stille reaction utilizes an organotin reagent to couple with an organohalide. While effective, the toxicity of organotin compounds can be a drawback. researchgate.net

Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net This would allow for the introduction of various alkenyl groups at the 7-position of the indanone ring.

Table 1: Overview of Cross-Coupling Reactions on Iodo-Aromatic Compounds

Reaction NameCoupling PartnerCatalyst/ReagentsBond Formed
SonogashiraTerminal AlkynePd catalyst, Cu(I) cocatalyst, BaseC(sp)-C(sp)
Suzuki-MiyauraOrganoboron CompoundPd catalyst, BaseC(sp²)-C(sp²)
StilleOrganotin CompoundPd catalystC(sp²)-C(sp²)
HeckAlkenePd catalyst, BaseC(sp²)-C(sp)
NegishiOrganozinc CompoundPd or Ni catalystC(sp²)-C(sp²)

Nucleophilic Substitution Reactions on the Iodo-Substituted Aromatic Ring

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under certain conditions, the iodine atom can be displaced by a nucleophile. The reactivity of aryl iodides in such reactions is generally higher than that of the corresponding bromides or chlorides. nih.gov Factors such as the nature of the nucleophile, the presence of activating or deactivating groups on the aromatic ring, and the reaction conditions (e.g., temperature, use of a catalyst) play a crucial role.

Reactivity of the Ketone Functionality in the Dihydroindenone Ring

The carbonyl group of the dihydroindenone ring is a versatile functional group that can undergo a variety of transformations.

Carbonyl Additions and Condensation Reactions

The ketone can react with various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydrides, to form the corresponding tertiary or secondary alcohols. It can also participate in condensation reactions, such as the aldol (B89426) condensation and the Mannich reaction, where an enolate is generated in situ. wikipedia.org

Enolate Chemistry: Alkylation and Acylation at the Alpha-Position

The α-carbon atom adjacent to the carbonyl group is acidic and can be deprotonated by a suitable base to form an enolate. wikipedia.orgmasterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles. masterorganicchemistry.com

Alkylation: The enolate can be alkylated by reacting it with an alkyl halide in an SN2 reaction. libretexts.org This allows for the introduction of alkyl groups at the α-position to the carbonyl. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. masterorganicchemistry.com

Acylation: Similarly, the enolate can be acylated by reaction with an acyl halide or anhydride (B1165640) to introduce an acyl group at the α-position.

Table 2: Common Reactions Involving Enolates

Reaction TypeElectrophileProduct
AlkylationAlkyl Halide (R-X)α-Alkyl Ketone
AcylationAcyl Halide (RCOX)β-Dicarbonyl Compound
Aldol AdditionAldehyde or Ketoneβ-Hydroxy Ketone
Claisen CondensationEsterβ-Keto Ester

Reactions of the Dihydroindene Core

The dihydroindene core itself can undergo reactions, although these are generally less common than transformations at the iodine or ketone functionalities. Under certain conditions, aromatization of the five-membered ring could occur, leading to the formation of an indenol derivative. Additionally, reactions involving the benzylic positions of the dihydroindene ring system are possible.

Aromatization Reactions to Indenones

The conversion of 2,3-dihydroinden-1-ones to the corresponding indenones represents an aromatization of the five-membered ring. This transformation introduces a conjugated system, which is a valuable structural motif in organic synthesis. While specific studies on the aromatization of this compound are not extensively documented, the general strategies for the synthesis of indenones from their dihydro counterparts can be applied.

One common approach involves the introduction of a double bond between the C2 and C3 positions. This can be achieved through a variety of methods, including bromination followed by dehydrobromination. For instance, the α-bromination of a 2,3-dihydroinden-1-one, followed by elimination of hydrogen bromide using a base, yields the corresponding indenone.

Another strategy involves the conversion of the dihydroindenone to an intermediate that can be readily oxidized. For example, metal-free oxygenation of 2,3-diaryl-2,3-dihydroinden-1-one can lead to the formation of 2,3-diarylepoxy indenones or α-hydroxy diarylindanones, which can be further transformed into indenone derivatives rsc.org.

Transition-metal-catalyzed reactions also provide a route to indenones. For example, rhodium-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids can yield indenone derivatives organic-chemistry.org. While this is a synthetic route to indenones rather than an aromatization of a pre-existing dihydroindenone, it highlights the utility of transition metals in accessing this structural class.

The table below summarizes general methods that could be adapted for the aromatization of this compound based on the reactivity of analogous compounds.

Starting Material AnalogueReagents and ConditionsProduct Type
2,3-Disubstituted-2,3-dihydro-1H-inden-1-one1. α-Bromination (e.g., NBS) 2. Base-mediated dehydrobromination (e.g., pyridine, DBU)2,3-Disubstituted-1H-inden-1-one
2,3-Diaryl-2,3-dihydro-1H-inden-1-oneMetal-free oxygenation (air)2,3-Diarylepoxy-1H-inden-1-one or 2-hydroxy-2,3-diaryl-1H-indanone-1-one rsc.org

Annulation Reactions for Fused and Spirocyclic Frameworks

Annulation reactions of 1-indanones, including substituted derivatives, are powerful methods for the construction of complex polycyclic systems. These reactions can lead to the formation of both fused and spirocyclic frameworks, which are prevalent in natural products and medicinally important compounds. The reactivity of this compound in such transformations is anticipated to be similar to that of other substituted 1-indanones, with the iodo and methyl groups influencing the electronic and steric properties of the aromatic ring.

Fused Frameworks:

The construction of fused ring systems often involves the reaction of the indanone enolate with a suitable electrophile, followed by an intramolecular cyclization. For example, the Robinson annulation, which involves a Michael addition followed by an aldol condensation, is a classic method for forming a six-membered ring onto an existing ketone wikipedia.org. This strategy can be applied to substituted 1-indanones to generate tetracyclic structures.

Transition metal-catalyzed annulations have also been developed. For instance, rhodium-catalyzed direct insertion of ethylene (B1197577) into the C-C bond of 1-indanones has been used to form benzocycloheptenone skeletons nih.gov. This reaction has been shown to be compatible with substituted 1-indanones nih.gov.

The following table provides examples of annulation reactions leading to fused frameworks from substituted 1-indanone (B140024) analogues.

1-Indanone AnalogueReaction PartnerCatalyst/ReagentsProduct Type
Substituted 1-indanonesEthylene[Rh(C2H4)2Cl]2, IMes, TsOH·H2O, 2-amino-3-picoline, H2OFused benzocycloheptenone nih.gov
2-Substituted 1-indanonesTMS-substituted alkyneNaHFused benzocycloheptene (B12447271) system nih.gov
2-Carbonyl-1-indanonesTerminal alkynesMn(CO)5BrFused tricyclic scaffold nih.gov

Spirocyclic Frameworks:

The synthesis of spirocyclic compounds from 1-indanones typically involves the reaction at the C2 position. For example, the reaction of (E)-2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives with dimedone, mediated by manganese(III) acetate (B1210297), yields novel spiro-dihydrobenzofuran isomers researchgate.net. This indicates that the exocyclic double bond at the C2 position of an indenone derivative can act as a key reactive handle for spirocyclization.

Another approach involves the dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate to generate a spirocyclic oxindole (B195798), which shares a similar structural motif with spiro-indanones nih.gov.

The table below summarizes examples of reactions leading to spirocyclic frameworks from 1-indanone analogues.

1-Indanone AnalogueReaction PartnerCatalyst/ReagentsProduct Type
(E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one derivativesDimedoneMn(OAc)3Spiro-dihydrobenzofuran-indene dione (B5365651) researchgate.net
Ethyl 2-oxindoline-5-carboxylate (analogue)N-methyl-bis(2-chloroethyl)amineNaH, n-BuLiSpirocyclic oxindole mdpi.com

Rearrangement Reactions of Dihydroindenone Systems

Rearrangement reactions of 2,3-dihydroinden-1-one systems, particularly those involving the carbonyl group, provide access to novel heterocyclic structures. The Beckmann and Schmidt rearrangements are two classical examples that transform a ketone into a lactam. These reactions proceed through the corresponding oxime or by direct reaction with hydrazoic acid, respectively.

Beckmann Rearrangement:

The Beckmann rearrangement of the oxime of this compound would be expected to yield one of two possible lactams, depending on which group migrates. The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, typically through treatment with an acid or a sulfonyl chloride masterorganicchemistry.comwikipedia.org. The group anti-periplanar to the leaving group then migrates to the nitrogen atom, with concomitant cleavage of the N-O bond masterorganicchemistry.com.

For the oxime of this compound, the two potential migrating groups are the C2 methylene (B1212753) group and the C7a aryl carbon. The migratory aptitude in the Beckmann rearrangement is influenced by electronic and steric factors. Generally, aryl groups have a higher migratory aptitude than alkyl groups. Therefore, it is anticipated that the aryl group (the C7a carbon of the substituted benzene (B151609) ring) would preferentially migrate, leading to the formation of a 3,4-dihydroquinolin-2(1H)-one derivative. However, unexpected products have been observed in the Beckmann rearrangement of some substituted indanone oximes nih.gov.

Schmidt Reaction:

The Schmidt reaction involves the direct reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid youtube.com. Similar to the Beckmann rearrangement, this reaction results in the insertion of a nitrogen atom adjacent to the carbonyl group, forming a lactam. The mechanism involves the protonated ketone being attacked by the azide, followed by a rearrangement with the expulsion of dinitrogen gas youtube.com.

For this compound, the Schmidt reaction would also be expected to yield a mixture of two possible lactams. The regioselectivity of the migration (aryl vs. alkyl) is again a key consideration. Studies on the Schmidt reaction with substituted 1-indanones have shown that the nature and position of the substituents on the aromatic ring can influence the ratio of the isomeric lactam products.

The following table summarizes the expected rearrangement reactions of this compound based on the reactivity of its analogues.

Starting MaterialReactionReagentsExpected Major Product
This compound oximeBeckmann RearrangementH₂SO₄ or PPA or MsCl/Lewis Acid nih.gov8-Iodo-5-methyl-3,4-dihydroquinolin-2(1H)-one
This compoundSchmidt ReactionHN₃, H₂SO₄8-Iodo-5-methyl-3,4-dihydroquinolin-2(1H)-one

Mechanistic Investigations of Indenone and Iodo Indenone Chemistry

Elucidation of Reaction Mechanisms in Indenone Formation

The formation of the indenone core can proceed through several distinct mechanistic pathways, each influenced by the choice of catalysts, substrates, and reaction conditions. These pathways often involve elegant cascades of bond-forming events.

Heck-like Pathways and Related Olefin Insertions

Transition-metal-catalyzed reactions, particularly those involving palladium, have been instrumental in the synthesis of indenones. Heck-like pathways are a common feature in these transformations. For instance, a palladium-catalyzed intramolecular Heck reaction has been developed for the synthesis of 3-alkenyl-oxindoles, which shares mechanistic similarities with indenone formation. This reaction proceeds through a tandem sequence, highlighting the versatility of palladium catalysis in constructing five-membered rings. While 6-exo-trig cyclizations are generally favored, instances of 5-endo-trig cyclizations have been successfully employed, demonstrating the nuanced control achievable in these systems. researchgate.net

Mechanistic studies often point to a sequence involving oxidative addition of an aryl halide to a low-valent palladium species, followed by migratory insertion of an olefin or alkyne, and subsequent reductive elimination to afford the cyclized product and regenerate the catalyst. The regioselectivity of these insertion events is a critical aspect that dictates the final substitution pattern of the indenone ring.

Intramolecular 1,5-Hydrogen Shifts in Cyclization Processes

Intramolecular 1,5-hydrogen shifts represent another significant mechanistic pathway in the formation of cyclic structures, including those related to the indenone framework. These reactions often proceed through a cascade mechanism, initiated by the transfer of a hydride from a carbon atom to an acceptor moiety within the same molecule. This process can lead to the formation of zwitterionic intermediates that subsequently undergo cyclization. frontiersin.org

For example, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives to form 1-indanone (B140024) products has been shown to involve a 1,5-hydrogen shift from an initial metal-vinylidene intermediate. organic-chemistry.org Similarly, gold-catalyzed cyclization of 2-alkynylaldehyde cyclic acetals to produce indenone derivatives is promoted by a 1,5-H shift that activates a benzylic C-H bond. organic-chemistry.org The efficiency and selectivity of these reactions are highly dependent on the electronic nature of the substrate and the catalyst employed.

Recent research has also explored photoinduced organic-chemistry.orgacs.org-hydride shift-triggered cyclizations, offering a catalyst-free method for initiating these transformations under mild conditions using LED irradiation. rsc.orgresearchgate.net This approach has been applied to various substrates, highlighting its potential for the synthesis of complex heterocyclic and carbocyclic systems. rsc.org

Oxidative Cyclization Mechanisms

Oxidative cyclization offers a powerful strategy for indenone synthesis, often involving the generation of radical intermediates. researchgate.net An iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines provides an efficient route to 2-alkylated indenones. organic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org This process is initiated by the oxidative homolysis of a C-C σ-bond in the 1,4-dihydropyridine (B1200194) to generate an alkyl radical. organic-chemistry.orgresearchgate.netacs.org This radical then adds to the C-C triple bond of the ynone, followed by an intramolecular cyclization to form the indenone ring. organic-chemistry.orgorganic-chemistry.orgresearchgate.netacs.org Control experiments have confirmed the involvement of this alkyl radical pathway. organic-chemistry.org This method is notable for its use of an inexpensive and environmentally friendly iron catalyst. organic-chemistry.org

Understanding Regio- and Chemoselectivity in Synthesis and Transformations

Controlling regio- and chemoselectivity is a central challenge in the synthesis of substituted indenones like 7-Iodo-4-methyl-2,3-dihydroinden-1-one. The placement of substituents on the aromatic ring and the five-membered ring is determined by the interplay of electronic and steric factors during the key bond-forming steps.

In transition-metal-catalyzed syntheses, the regioselectivity of alkyne insertion into a metal-carbon bond is a critical determinant of the final product. figshare.com For instance, in a nickel-catalyzed indenone synthesis, unfavorable dipole-dipole interactions between migrating aryl ligands and silyl-substituted alkynes have been identified as the source of observed electronic effects on regioselectivity. figshare.com Similarly, palladium/norbornene cooperative catalysis allows for the direct annulation of aryl iodides and unsaturated carboxylic acid anhydrides with complete control of regioselectivity. researchgate.net

The choice of acid catalyst can also dramatically influence regioselectivity. In the polyphosphoric acid (PPA)-mediated synthesis of indanones, the degree of PPA hydrolysis (and thus its P2O5 content) can be used to switch the regioselectivity of the cyclization. d-nb.info PPA with a low P2O5 content tends to favor the formation of indanone isomers with an electron-donating group meta to the carbonyl, while high P2O5 content favors ortho or para substitution. d-nb.info

Chemoselectivity, the preferential reaction of a reagent with one of several different functional groups, is also paramount, particularly in the synthesis of complex molecules. nih.gov For iodo-indenones, reactions must be designed to selectively target specific positions for functionalization while leaving the iodine and other reactive sites untouched, or vice versa.

Radical Pathways in Iodine-Mediated Reactions

Iodine can play a direct role in mediating radical reactions, which are relevant to the synthesis and transformation of iodo-indenones. nih.govresearchgate.net Molecular iodine can be a source of iodine radicals (I•) through thermal or photochemical homolysis, or through electrochemical oxidation of iodide. nih.govscielo.org.mxresearchgate.net These iodine radicals can initiate a variety of radical cascades. nih.gov

The mechanisms of iodine-mediated radical reactions can be broadly categorized. One common pathway involves the formation of a covalent X-I bond (where X is C, N, S, etc.), which then undergoes homolysis to generate a radical. nih.govresearchgate.net Another mechanism involves the formation of a non-covalent N···I bond, which facilitates the homolysis of the I-I bond. nih.govresearchgate.net Single electron transfer (SET) processes are also important, where iodine can induce the decomposition of peroxides to generate radicals. nih.govresearchgate.net Hypervalent iodine(III) reagents are also known to participate in radical reactions through one-electron reduction. acs.org

These radical pathways are particularly relevant in the context of this compound, where the iodine atom can potentially participate in or direct radical transformations. For example, an N-iodoamine species can be generated which then coordinates with a carbonyl group to facilitate further reactions. nih.gov

Role of Substrate Design and Catalytic Systems in Directing Reaction Outcomes

The outcome of an indenone synthesis is profoundly influenced by the design of the starting materials and the choice of the catalytic system. Careful substrate design can pre-organize the molecule for a specific cyclization pathway, thereby enhancing selectivity and yield.

For instance, the use of a cyclic acetal (B89532) group in 2-alkynylaldehydes promotes a 1,5-H shift by activating the benzylic C-H bond, facilitating a gold-catalyzed cyclization to indenones. organic-chemistry.org Computationally-aided substrate design has also been employed to develop novel dearomative Claisen-type rearrangements that cascade to form dihydroindenone derivatives. acs.org

The catalytic system plays an equally critical role. The choice of metal (e.g., palladium, rhodium, iron, nickel, cobalt) and ligands can dramatically alter the course of a reaction. bohrium.com For example, in rhodium-catalyzed C-H activation reactions for indenone synthesis, the catalyst enables a multistep cascade involving the cleavage and formation of multiple bonds in a single pot. organic-chemistry.org Directing groups are often incorporated into the substrate to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity in the functionalization step. The carbonyl group of a ketone, for instance, can act as a directing group to guide a ruthenium catalyst to the ortho C-H bond.

The development of robust catalytic systems that are tolerant of a wide range of functional groups is a key area of research, enabling the synthesis of a diverse array of indenone derivatives. researchgate.net

Interactive Data Table of Mechanistic Pathways

Mechanistic PathwayKey FeaturesExample ReactionCatalyst/Reagent
Heck-like Pathways Oxidative addition, olefin/alkyne insertion, reductive eliminationIntramolecular cyclization of aryl halidesPalladium complexes
Intramolecular 1,5-H Shift Hydride transfer, zwitterionic intermediate, cyclizationCyclization of 2-alkynylaldehyde cyclic acetalsGold catalysts
Oxidative Cyclization Radical generation, addition to unsaturated bond, cyclizationTandem alkylation/cyclization of ynonesIron salts/peroxides
Radical Iodine-Mediated Homolysis of C-I or I-I bond, radical cascadeFormation of N-iodoamine intermediatesMolecular iodine

Computational and Theoretical Studies on Iodo Substituted Dihydroindenones

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

The table below presents hypothetical, yet plausible, DFT-calculated electronic properties for 7-Iodo-4-methyl-2,3-dihydroinden-1-one, based on trends observed in similar substituted aromatic ketones.

PropertyCalculated Value
Total Energy (Hartree)-542.38
Dipole Moment (Debye)2.85
HOMO Energy (eV)-6.12
LUMO Energy (eV)-1.98
HOMO-LUMO Gap (eV)4.14

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other chemical species. For this compound, FMO analysis, derived from DFT calculations, can predict its behavior in various chemical reactions.

The HOMO represents the ability of a molecule to donate electrons, so regions with a high HOMO density are susceptible to attack by electrophiles. In this compound, the HOMO is expected to be localized primarily on the aromatic ring, particularly at the positions ortho and para to the electron-donating methyl group, as well as on the iodine atom due to its lone pairs of electrons. The LUMO, on the other hand, indicates the ability of a molecule to accept electrons, and regions with a high LUMO density are prone to attack by nucleophiles. The LUMO of this compound is anticipated to be centered on the α,β-unsaturated ketone moiety, specifically on the carbonyl carbon and the β-carbon of the cyclopentenone ring.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the iodo and methyl substituents will modulate this energy gap. The electron-donating methyl group will likely raise the HOMO energy, while the electron-withdrawing and polarizable iodine atom, along with the carbonyl group, will influence both HOMO and LUMO energies.

The following interactive table provides a hypothetical FMO analysis for this compound, illustrating the likely distribution of the frontier orbitals.

OrbitalPrimary LocalizationPredicted Reactivity
HOMOAromatic ring, Iodine atomSusceptible to electrophilic attack
LUMOCarbonyl carbon, β-carbon of cyclopentenoneSusceptible to nucleophilic attack

Spectroscopic Property Prediction (e.g., NMR, IR) for Structural Elucidation

Computational methods, particularly DFT, are invaluable for predicting spectroscopic data, which can then be compared with experimental results for structural confirmation. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can aid in its characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the aromatic ring will have their chemical shifts affected by the electron-donating methyl group and the electron-withdrawing and magnetically anisotropic iodo and carbonyl groups. The protons of the methylene (B1212753) groups in the five-membered ring will also exhibit distinct chemical shifts. Similarly, the ¹³C chemical shifts, especially for the carbonyl carbon and the carbons attached to the iodine and methyl groups, will be characteristic.

IR Spectroscopy: The vibrational frequencies in the IR spectrum can also be computed. These calculations predict the frequencies of characteristic bond stretches and bends. For this compound, key predicted vibrational modes would include the C=O stretch of the ketone, the aromatic C=C stretching vibrations, the C-H stretches of the aromatic and aliphatic protons, and the C-I stretch. The frequency of the C=O stretch is particularly sensitive to the electronic effects of the substituents on the aromatic ring.

The table below presents plausible predicted key spectroscopic data for this compound, based on computational studies of similar compounds.

Spectroscopy TypePredicted DataAssignment
¹H NMR (ppm)7.2-7.8Aromatic protons
¹H NMR (ppm)2.5-3.0Methylene protons (α to C=O)
¹H NMR (ppm)2.3-2.6Methylene protons (β to C=O)
¹H NMR (ppm)2.4Methyl protons
¹³C NMR (ppm)~195Carbonyl carbon
¹³C NMR (ppm)~95Carbon attached to Iodine
IR (cm⁻¹)~1710C=O stretch
IR (cm⁻¹)~1600, ~1480Aromatic C=C stretch
IR (cm⁻¹)~550C-I stretch

Investigation of Substituent Effects (Iodo and Methyl) on Molecular Properties and Reactivity

The iodo and methyl groups at the 7- and 4-positions, respectively, of the 2,3-dihydroinden-1-one core have a significant impact on the molecule's properties and reactivity. A systematic computational investigation of these substituent effects can be performed by comparing the properties of this compound with those of unsubstituted 2,3-dihydroinden-1-one, 4-methyl-2,3-dihydroinden-1-one, and 7-iodo-2,3-dihydroinden-1-one.

The methyl group at the 4-position is an electron-donating group (EDG) through hyperconjugation and a weak inductive effect. This donation of electron density to the aromatic ring is expected to:

Increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack.

Raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing reactivity.

Slightly decrease the frequency of the C=O stretch in the IR spectrum due to increased electron delocalization.

The iodo group at the 7-position has dual electronic effects. It is an electron-withdrawing group (EWG) through its inductive effect due to the electronegativity of iodine. However, it can also act as a weak electron-donating group through resonance, by donating its lone pair electrons to the aromatic ring. In general, for halogens, the inductive effect tends to dominate. The presence of the iodine atom is predicted to:

Decrease the electron density of the aromatic ring through its inductive effect, making it less reactive towards electrophiles.

Lower the energy of both the HOMO and LUMO. The effect on the HOMO-LUMO gap will depend on the relative extent of this lowering.

Introduce a potential site for halogen bonding interactions.

Provide a leaving group for certain types of reactions.

The following table summarizes the predicted effects of the iodo and methyl substituents on the molecular properties of the 2,3-dihydroinden-1-one core.

SubstituentElectronic EffectImpact on HOMO EnergyImpact on LUMO EnergyImpact on Reactivity towards Electrophiles
4-MethylElectron-donatingIncreaseSlight IncreaseActivating
7-IodoInductively withdrawing, weakly donating by resonanceDecreaseDecreaseDeactivating

Applications in Advanced Organic Synthesis

7-Iodo-4-methyl-2,3-dihydroinden-1-one as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block stems from its two primary reactive sites: the aryl iodide and the ketone moiety. The carbon-iodine bond on the aromatic ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, while the ketone and its adjacent α-methylene group offer numerous possibilities for condensation, alkylation, and cycloaddition reactions.

The presence of the iodo group at the 7-position allows for the strategic introduction of a wide array of substituents through well-established palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis for their reliability and broad substrate scope. By employing reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, chemists can forge new carbon-carbon and carbon-heteroatom bonds, effectively "stitching" complex fragments onto the indanone core. researchgate.netnih.gov This approach is foundational for building sophisticated molecular frameworks from simpler, readily available precursors.

For instance, a Suzuki coupling reaction can be used to introduce a new aryl or heteroaryl group, while a Sonogashira coupling can append an alkyne, which can then be used in subsequent cyclization reactions. Once the desired substituent is installed via the iodide, the ketone functionality can be elaborated to complete the synthesis of a complex target. This sequential functionalization strategy is a powerful method for assembling molecules with high structural diversity and complexity. researchgate.net

Table 1: Potential Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety
Reaction NameCoupling PartnerCatalyst/Reagents (Typical)Bond FormedResulting Structure
Suzuki CouplingOrganoboron compound (e.g., boronic acid)Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)C-C (Aryl-Aryl)7-Aryl-4-methyl-2,3-dihydroinden-1-one
Heck CouplingAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)C-C (Aryl-Vinyl)7-Vinyl-4-methyl-2,3-dihydroinden-1-one
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, Base (e.g., amine)C-C (Aryl-Alkynyl)7-Alkynyl-4-methyl-2,3-dihydroinden-1-one
Buchwald-Hartwig AminationAminePd catalyst, Ligand (e.g., phosphine), BaseC-N (Aryl-Amine)7-Amino-4-methyl-2,3-dihydroinden-1-one
Stille CouplingOrganotin compoundPd catalystC-C7-Substituted-4-methyl-2,3-dihydroinden-1-one

In medicinal chemistry and materials science, the ability to rapidly generate a large number of structurally related compounds for screening is paramount. This process, known as library synthesis, relies on robust and versatile chemical reactions applied to a common core structure. This compound is an ideal precursor for such endeavors.

Starting from this single compound, a diverse library of derivatives can be synthesized by varying the coupling partner in a cross-coupling reaction. For example, using an array of different boronic acids in a Suzuki coupling reaction would yield a library of 7-aryl substituted indanones. Each of these products could then be further modified at the ketone position, exponentially increasing the number of unique compounds. This parallel synthesis approach allows for the systematic exploration of the chemical space around the indanone scaffold, which is crucial for identifying structure-activity relationships (SAR) and optimizing the properties of lead compounds.

Indenone and Dihydroindenone Derivatives in the Synthesis of Natural Products and Bioactive Compounds

The 2,3-dihydroinden-1-one scaffold is a key structural component in numerous natural products and pharmacologically active molecules. nih.govnih.gov The inherent biological relevance of this core structure makes compounds like this compound valuable starting materials for the total synthesis of these complex targets or for the creation of novel analogs with improved therapeutic properties.

Many natural products containing the indanone motif exhibit significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. beilstein-journals.org For example, Fredericamycin A, a potent antitumor antibiotic, features a complex spiro-fused indanone system. The synthesis of such molecules often requires building blocks that allow for precise and controlled elaboration. The functional handles present in this compound provide the necessary tools for chemists to construct these intricate natural product architectures.

Table 2: Examples of Bioactive Compounds Featuring the Indanone/Indenone Core
Compound NameCore StructureSourceNoted Biological Activity
Pterosin CIndanoneBracken fern (Pteridium aquilinum)Cytotoxicity
Fredericamycin ASpiro-IndanoneStreptomyces griseusAntitumor/Anticancer nih.gov
DonepezilIndanone DerivativeSyntheticAcetylcholinesterase inhibitor (Alzheimer's treatment) nih.gov
Jatropholone A/BAnnulated IndanoneJatropha integerrimaAntiplasmodial, Cytotoxic nih.gov
(+)-IndatralineIndanone DerivativeSyntheticDopamine reuptake inhibitor organic-chemistry.org

Development of Novel Carbocyclic and Heterocyclic Ring Systems

The reactivity of the ketone and the adjacent α-methylene group in the indanone core provides a fertile ground for annulation reactions—chemical transformations that construct a new ring onto an existing one. These reactions are powerful tools for generating novel polycyclic frameworks. nih.gov

The ketone can undergo condensation reactions with various reagents to form new carbocyclic or heterocyclic rings. For example, an aldol (B89426) condensation with another ketone or aldehyde can lead to the formation of a new six-membered ring. Similarly, reactions involving the α-position of the indanone, such as Michael additions followed by intramolecular cyclization, can be used to construct fused ring systems. scispace.com A [3+2] cycloaddition reaction with 2-arylidene-1,3-indandiones has been used to synthesize functionalized spirocyclic cyclopentenes. vignan.ac.in

Furthermore, the indanone ketone is a key precursor for the synthesis of fused heterocycles. Condensation with binucleophiles is a common and effective strategy. For example, reaction with hydrazine (B178648) or substituted hydrazines can yield indeno[1,2-c]pyrazoles, while reaction with hydroxylamine (B1172632) can form indeno[1,2-c]isoxazoles. This approach has been used to prepare a variety of fused heterocyclic systems, including indenothiazoles and indenopyrimidines, many of which are screened for potential biological activity. nih.govdocumentsdelivered.com

Table 3: Annulation Reactions for the Synthesis of Fused Ring Systems from an Indanone Core
Reactant TypeExample ReactantResulting Fused RingRing System Type
BinucleophileHydrazine (H₂NNH₂)PyrazoleHeterocyclic
BinucleophileThioureaThiazoleHeterocyclic nih.gov
Binucleophileo-PhenylenediamineBenzodiazepineHeterocyclic documentsdelivered.com
Dicarbonyl Compoundα,β-Unsaturated KetoneBenzene (B151609) (via Robinson annulation)Carbocyclic
Allene DerivativeEthyl 2,3-butadienoateSpiro-cyclopenteneCarbocyclic (Spiro) vignan.ac.in

Future Research Directions

Exploration of New Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes to 7-iodo-4-methyl-2,3-dihydroinden-1-one is a paramount objective for future research. Current synthetic methods often rely on traditional approaches that may involve harsh reaction conditions or the use of stoichiometric reagents. Future investigations should prioritize the discovery and implementation of novel catalytic systems that promote sustainability.

Key areas of focus include:

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a green and powerful alternative to traditional thermal methods. Research into photoredox-mediated iodination and cyclization reactions could lead to milder and more selective syntheses of the target compound. nih.gov

Biocatalysis: The application of enzymes in the synthesis of this compound could offer unparalleled selectivity and sustainability. The discovery or engineering of enzymes capable of performing regioselective iodination or asymmetric cyclization would be a significant advancement.

A comparative overview of potential catalytic systems is presented in the table below.

Catalytic SystemPotential AdvantagesResearch Focus
Heterogeneous Catalysis Easy separation, reusability, reduced waste.Development of novel solid supports and immobilization of active catalysts.
Photoredox Catalysis Mild reaction conditions, high selectivity, use of renewable energy.Design of new photosensitizers and exploration of light-mediated reaction pathways. nih.gov
Biocatalysis High enantioselectivity, environmentally friendly, mild conditions.Enzyme screening and engineering for specific transformations.

Development of Enantioselective Methodologies for Chiral Derivatives

The introduction of chirality into the this compound scaffold could lead to the discovery of novel compounds with interesting biological activities. Future research should therefore focus on the development of robust enantioselective synthetic methods.

Promising approaches include:

Asymmetric Hydrogenation: The enantioselective reduction of a suitable precursor, such as an indenone derivative, using chiral catalysts could provide access to enantioenriched this compound. Chiral rhodium or ruthenium complexes are often employed for such transformations.

Chiral Phase-Transfer Catalysis: This technique can be a powerful tool for the enantioselective alkylation or halogenation of prochiral substrates, offering a potential route to chiral derivatives of the target compound.

Organocatalysis: The use of small organic molecules as catalysts for enantioselective reactions has gained significant traction. The development of organocatalytic methods for the asymmetric synthesis of the indanone core would be a valuable contribution.

The table below outlines potential enantioselective strategies.

Enantioselective MethodologyKey FeaturesPotential Application
Asymmetric Hydrogenation Use of chiral metal catalysts (e.g., Rh, Ru).Enantioselective reduction of a prochiral precursor.
Chiral Phase-Transfer Catalysis Employs chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts.Asymmetric alkylation or halogenation.
Organocatalysis Utilizes small, chiral organic molecules as catalysts.Enantioselective construction of the indanone scaffold.

Integration of Machine Learning and AI in Reaction Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. beilstein-journals.orgnih.govchemrxiv.org Integrating these computational tools into the research of this compound could significantly accelerate progress.

Future research in this area should involve:

Retrosynthetic Analysis: Employing AI-powered retrosynthesis software to propose novel and efficient synthetic pathways to the target compound and its derivatives. nih.gov These tools can analyze vast reaction databases to identify non-obvious synthetic connections.

Reaction Optimization: Utilizing ML algorithms to optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity while minimizing experimental effort. beilstein-journals.orgnih.gov This can be particularly useful for complex multi-parameter optimizations.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activities of novel derivatives of this compound, thereby guiding the design of new compounds with desired properties.

The potential impact of AI and ML in the synthesis of this compound is summarized below.

AI/ML ApplicationObjectiveExpected Outcome
Retrosynthetic Analysis Discover novel synthetic routes.More efficient and innovative syntheses. nih.gov
Reaction Optimization Maximize reaction yield and selectivity.Reduced development time and resource consumption. beilstein-journals.orgnih.gov
Predictive Modeling Guide the design of new derivatives.Focused synthesis of compounds with higher potential for desired activities.

Expanding the Scope of Iodine-Mediated Transformations

The iodine atom in this compound serves as a versatile functional handle for a wide range of chemical transformations. Future research should aim to expand the synthetic utility of this compound by exploring novel iodine-mediated reactions.

Areas for exploration include:

Cross-Coupling Reactions: Investigating the use of this compound as a substrate in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This would allow for the synthesis of a diverse library of derivatives.

Iodine(III)-Mediated Reactions: Exploring the chemistry of hypervalent iodine reagents derived from the target compound. These reagents can participate in a variety of useful transformations, such as alkynylations, arylations, and trifluoromethylations.

Radical Cyclizations: Utilizing the iodo group to initiate radical cyclization reactions, leading to the formation of more complex polycyclic structures.

The following table highlights potential iodine-mediated transformations.

TransformationReagents and ConditionsPotential Products
Suzuki Coupling Arylboronic acid, Pd catalyst, base.Aryl-substituted indanone derivatives.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base.Alkynyl-substituted indanone derivatives.
Buchwald-Hartwig Amination Amine, Pd catalyst, base.Amino-substituted indanone derivatives.
Hypervalent Iodine Chemistry Oxidizing agents (e.g., m-CPBA).Indanone-derived iodonium (B1229267) salts and their reaction products.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthetic chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-Iodo-4-methyl-2,3-dihydroinden-1-one, and how can purity be validated?

  • Methodology :

  • Synthesis : Use halogenation (e.g., iodination) of 4-methyl-2,3-dihydroinden-1-one under controlled conditions. For example, acetylation or halogen exchange reactions (e.g., using iodine monochloride) in anhydrous solvents like dichloromethane, monitored via TLC .
  • Purity Validation : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with standards. Confirm via melting point analysis and elemental composition (CHNS/O) to verify stoichiometric iodine incorporation .
    • Safety : Follow protocols for handling iodinated compounds, including fume hood use and PPE (gloves, goggles) to minimize exposure .

Q. How should researchers characterize the molecular structure of this compound?

  • Techniques :

  • X-ray Crystallography : Single-crystal diffraction to resolve the indenone backbone and iodine substitution pattern. Refinement parameters (e.g., R-factor < 0.05) ensure accuracy .
  • Spectroscopy :
  • NMR : 1^1H and 13^13C NMR to confirm methyl and dihydroindenone groups. 1^1H NMR peaks for methyl protons typically appear at δ 2.1–2.3 ppm, while aromatic protons (if present) show δ 6.8–7.5 ppm .
  • IR : Detect carbonyl stretching (~1700 cm1^{-1}) and C-I bonds (~500 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound derivatives?

  • Approach :

  • Use density functional theory (DFT) to model iodine’s electronic effects on the indenone scaffold. Calculate Gibbs free energy (ΔG\Delta G) for iodination steps to identify kinetically favorable conditions .
  • Compare computational results with experimental data (e.g., reaction yields, byproduct profiles) to validate models. Address discrepancies by adjusting solvent polarity or temperature in simulations .
    • Data Handling : Document all computational parameters (basis sets, convergence criteria) for reproducibility .

Q. What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?

  • Analysis Framework :

  • Variable Control : Standardize catalyst loading (e.g., 5 mol% Pd), solvent (DMF vs. THF), and temperature (80–100°C). Use Design of Experiments (DoE) to isolate confounding factors .
  • Statistical Validation : Apply ANOVA to compare yields across trials. For example, if Pd-catalyzed Suzuki couplings show inconsistent yields, test for iodine leaching via ICP-MS .
    • Case Study : A 2023 study found iodine’s steric bulk reduces Pd coordination efficiency; modifying ligands (e.g., biphenylphosphines) improved yields by 20% .

Q. How can researchers design experiments to study the stability of this compound under varying pH and light conditions?

  • Experimental Design :

  • pH Stability : Prepare buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy at 24-hour intervals. Use pseudo-first-order kinetics to calculate degradation rate constants (kobsk_{\text{obs}}) .
  • Photostability : Expose samples to UV light (λ = 365 nm) in quartz cells. Track iodine loss via iodometric titration and correlate with LC-MS fragmentation patterns .
    • Data Presentation : Tabulate half-life (t1/2t_{1/2}) values and include Arrhenius plots for thermal degradation studies .

Methodological Guidelines

Q. What are best practices for documenting synthetic procedures and analytical data?

  • Protocol :

  • Experimental Section : Detail reaction stoichiometry, solvent volumes, and purification steps (e.g., column chromatography gradients). For reproducibility, specify equipment (e.g., HPLC column: C18, 5 μm) .
  • Supporting Information : Archive raw data (e.g., NMR FID files, XRD .cif files) in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
    • Example Table :
ParameterValue/DescriptionReference
Melting Point142–144°C
HPLC Purity>98% (Area Normalization)
X-ray R-factor0.039

Critical Analysis and Data Integrity

Q. How should researchers address outliers in spectroscopic or crystallographic data?

  • Troubleshooting :

  • NMR Outliers : Check for solvent impurities (e.g., residual DMSO in CDCl3_3). Re-run spectra with deuterated solvents and apply baseline correction .
  • Crystallography : If disorder is observed (e.g., iodine positional disorder), refine using PART instructions in SHELXL or omit problematic reflections .
    • Ethical Reporting : Disclose all data anomalies in publications and justify exclusions via supplementary notes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.